molecular formula C13H28O2Si B8782280 Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cat. No.: B8782280
M. Wt: 244.44 g/mol
InChI Key: VKTXUPYHLPUYHM-UHFFFAOYSA-N
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Description

Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-: is an organic compound that features a cyclohexyl ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction proceeds as follows:

    Starting Material: Cyclohexanol

    Reagent: tert-Butyl-dimethylsilyl chloride

    Base: Imidazole or triethylamine

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: Anhydrous, room temperature

Industrial Production Methods: Industrial production of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.

    Substitution: The silyl ether group can be selectively cleaved under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanal

    Reduction: Cyclohexylmethanol derivatives

    Substitution: Cyclohexanol

Scientific Research Applications

Chemistry:

    Protecting Group: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing selective reactions to occur at other sites in the molecule.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to modify biomolecules for various applications, including drug delivery and diagnostic imaging.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs and drug delivery systems.

Industry:

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic transformations.

Comparison with Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyl chloride
  • tert-Butyl(4-chlorobutoxy)dimethylsilane

Uniqueness: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to its combination of a cyclohexyl ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts unique steric and electronic properties, making it a valuable compound in organic synthesis and materials science.

Properties

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3

InChI Key

VKTXUPYHLPUYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., 8.1 g (29.7 mmol) of methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanecarboxylate (trans/cis mixture) as a solution in 50 ml of THF were added dropwise to a solution of 50 ml (100 mmol) of lithium aluminium hydride (2M in THF). The mixture was stirred at 0° C. for another 1 h and at RT for another 2 h. 3.8 ml of water, 3.8 ml of aqueous sodium hydroxide solution (15%) and 11.4 ml of water were then added to the reaction in succession, and the precipitate was filtered off. The organic phase was washed with 50 ml of saturated aqueous sodium chloride solution, dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. Yield: 7.00 g (92% of theory)
Quantity
8.1 g
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reactant
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50 mL
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50 mL
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3.8 mL
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3.8 mL
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11.4 mL
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reactant
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Synthesis routes and methods II

Procedure details

tert-Butyldimethylsilyl chloride (8.8 g, 58 mmol) was added to a solution of ethyl 4-hydroxycyclohexanecarboxylate (10 g, 58 mmol) and imidazole (4.3 g, 64 mmol) in DCM (300 ml), and the mixture was stirred overnight at 20° C. After washing with water (2×100 ml), the organic phase was dried (MgSO4) and evaporated to dryness. The residue was dissolved in dry THF (300 ml) and cooled to −10° C. Dibal-H (1.0 M in toluene, 174 ml, 174 mmol) was added dropwise over a period of 60 min, while the temperature was kept at −10° C. After stirring for 2 hrs the reaction was quenched by slow addition of a saturated ammonium chloride solution (30 ml). The resulting suspension was filtered, and the filtrate was concentrated in vacuo to give 13 g of the title compound as a mixture of two isomers. LC-MS (m/z): 245 (M+1).
Quantity
8.8 g
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reactant
Reaction Step One
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10 g
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reactant
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4.3 g
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300 mL
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solvent
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174 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Lithium aluminum hydride (696 mg, 18.4 mmol) was added to a tetrahydrofuran solution (25 ml) of methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanecarboxylate (2.50 g, 9.18 mmol) under ice-cooling. The resulting mixture was warmed up to room temperature and then stirred overnight. After completion of the reaction, water and a 15% aqueous sodium hydroxide solution were added thereto and stirred. The solid formed was removed by filtration, and the solvent was distilled off under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (hexane-ethyl acetate=1:1) to obtain (4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexyl)methanol (2.08 g, 93%).
Quantity
696 mg
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reactant
Reaction Step One
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25 mL
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reactant
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2.5 g
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reactant
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Synthesis routes and methods V

Procedure details

200 mg (0.59 mmol) of the crude product from Example 9A (80% pure) are dissolved in 1.5 ml of diethyl ether. At RT, this solution is added dropwise to a suspension of 13.4 mg (0.35 mmol) of lithium aluminum hydride in 1.5 ml of diethyl ether. The mixture is stirred at RT for 20 h. 12 μl of water, 12 μl of 15% strength aqueous potassium hydroxide solution and 3 ml of diethyl ether are then added, and the mixture is stirred at RT for 30 min. The reaction mixture is then filtered through a cartridge charged with 2.4 g of silica gel and 2.4 g of Extrelut (mobile phase: dichloromethane/ethanol 10:1). The solvent is removed on a rotary evaporator and the residue is purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→10:1).
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200 mg
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reactant
Reaction Step One
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1.5 mL
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solvent
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13.4 mg
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reactant
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1.5 mL
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12 μL
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3 mL
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